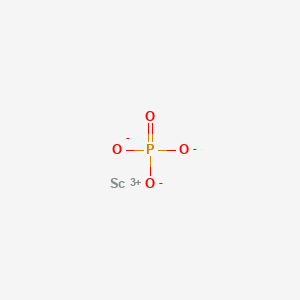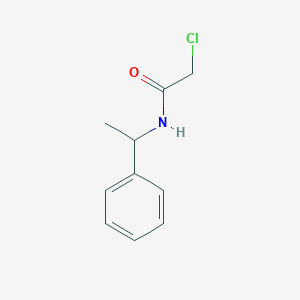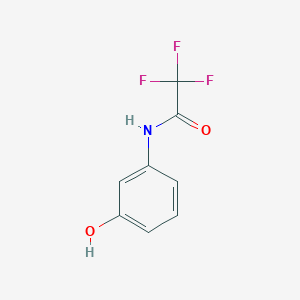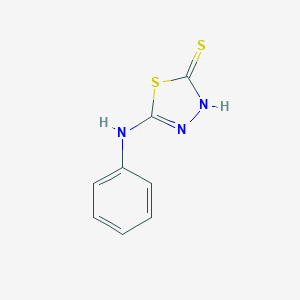
Scandium phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scandium phosphate is a rare earth metal compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. It is a white, odorless, and crystalline solid that is insoluble in water. This compound has a wide range of applications in various fields, including catalysis, electronics, and biomedical research.
Wirkmechanismus
The mechanism of action of scandium phosphate is not well understood. However, it is believed that its unique properties, such as high surface area and porosity, play a crucial role in its catalytic and biomedical applications.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications. It has been shown to have no adverse effects on cell viability and proliferation, and it has been used as a substrate for cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
Scandium phosphate has several advantages for lab experiments, including its high surface area and porosity, which make it an excellent catalyst and substrate for cell growth and differentiation. However, its rarity and high cost can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of scandium phosphate in scientific research. One potential application is in the development of new drug delivery systems. This compound has been shown to have high biocompatibility and low toxicity, making it a promising candidate for the development of targeted drug delivery systems.
Another potential application is in the field of catalysis. This compound has been shown to be an excellent catalyst for various reactions, and further research could lead to the development of new and more efficient catalysts.
Overall, this compound is a promising compound with a wide range of potential applications in various fields of scientific research. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of scandium phosphate can be achieved through several methods, including precipitation, hydrothermal synthesis, and sol-gel method. The most common method involves the reaction of scandium nitrate with ammonium phosphate in an aqueous solution. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Scandium phosphate has a wide range of applications in scientific research, including catalysis, electronics, and biomedical research. In catalysis, this compound has been used as a catalyst in various reactions, including the synthesis of organic compounds, oxidation of alcohols, and dehydration of alcohols.
In electronics, this compound has been used as a dielectric material in the fabrication of thin-film transistors. It has also been used as a host material for the growth of rare-earth-doped luminescent materials.
In biomedical research, this compound has been investigated for its potential use in drug delivery systems. It has been shown to have high biocompatibility and low toxicity, making it a promising candidate for the development of drug delivery systems.
Eigenschaften
CAS-Nummer |
15123-98-5 |
|---|---|
Molekularformel |
O4PSc |
Molekulargewicht |
139.927 g/mol |
IUPAC-Name |
scandium(3+);phosphate |
InChI |
InChI=1S/H3O4P.Sc/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 |
InChI-Schlüssel |
DYRWWVFQQONJJK-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Sc+3] |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[Sc+3] |
Andere CAS-Nummern |
15123-98-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)






![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)



![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)